3,5,5-Trinitro-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trinitro-1,3-oxazinane is a heterocyclic compound characterized by a six-membered ring containing one oxygen and one nitrogen atom, with three nitro groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trinitro-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with formaldehyde and nitric acid under controlled conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring and introducing nitro groups at the 3 and 5 positions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and quality of the final product. The process may also involve continuous flow reactors to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-Trinitro-1,3-oxazinane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3,5,5-triamino-1,3-oxazinane.
Substitution: Formation of various substituted oxazinanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3,5,5-Trinitro-1,3-oxazinane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5,5-Trinitro-1,3-oxazinane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can lead to cell damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trinitro-1,3,5-triazine: Another nitro-substituted heterocyclic compound with similar applications in explosives and propellants.
1,3,5-Trinitrobenzene: A nitroaromatic compound used in the synthesis of dyes and explosives.
3,5-Dinitro-1,3-oxazinane: A related compound with two nitro groups, used in similar applications but with different reactivity and properties.
Uniqueness
3,5,5-Trinitro-1,3-oxazinane is unique due to its specific ring structure and the presence of three nitro groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
81340-13-8 |
---|---|
Molekularformel |
C4H6N4O7 |
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
3,5,5-trinitro-1,3-oxazinane |
InChI |
InChI=1S/C4H6N4O7/c9-6(10)4(7(11)12)1-5(8(13)14)3-15-2-4/h1-3H2 |
InChI-Schlüssel |
YATAPPCQUUHLOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.